The Biological Function of Mammalian Sterile 20-like Kinases (MST1/STK4 & MST2/STK3): A Technical Guide
The Biological Function of Mammalian Sterile 20-like Kinases (MST1/STK4 & MST2/STK3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mammalian Sterile 20-like (MST) kinases, primarily MST1 (also known as STK4) and MST2 (also known as STK3), are critical serine/threonine kinases that function as core components of the Hippo signaling pathway.[1][2][3] This pathway is a fundamental regulator of organ size, tissue homeostasis, and tumor suppression, achieved through the meticulous control of cell proliferation, apoptosis, and stem cell self-renewal.[1][4][5] Dysregulation of MST1/2 activity is implicated in a range of human pathologies, including a variety of cancers and autoimmune diseases, making these kinases significant targets for therapeutic development.[4][6][7] This guide provides an in-depth overview of the biological functions of MST1 and MST2, their roles in signaling, quantitative interaction data, and detailed experimental protocols for their study.
Core Biological Functions and Signaling Pathways
MST1 and MST2 are highly homologous kinases that act redundantly in many cellular contexts.[4][5] Their primary and most well-characterized function is to initiate the Hippo signaling cascade, a tumor-suppressive pathway conserved in metazoans.[1][2]
The Canonical Hippo Signaling Pathway
The central function of MST1/2 is to act as the upstream activators of a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3][8]
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Activation of MST1/2: In response to upstream signals such as high cell density, mechanical stress, or cellular stress, MST1 and MST2 kinases form a complex with the scaffold protein Salvador homolog 1 (SAV1). This interaction facilitates MST1/2 autophosphorylation and activation.[1][8]
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Phosphorylation of LATS1/2: Activated MST1/2, in conjunction with SAV1, then phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2).[1][3][8] This activation is further facilitated by the MOB kinase activator 1 (MOB1), which is also a substrate of MST1/2.[9]
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Inactivation of YAP/TAZ: Activated LATS1/2 kinases phosphorylate YAP and TAZ at multiple serine residues.[1][8] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, and also primes them for ubiquitination and subsequent proteasomal degradation.[8]
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Transcriptional Regulation: When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.[5][8] Thus, by preventing YAP/TAZ nuclear entry, MST1/2 activation effectively suppresses growth and promotes apoptosis.
Non-Canonical Signaling and Functions
Beyond the Hippo-YAP/TAZ axis, MST1/2 are involved in several other critical cellular processes:
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Immune System Regulation: MST1/2 play crucial roles in both the innate and adaptive immune systems.[6][7] They are involved in T-cell adhesion, migration, and survival, and their deficiency can lead to immunodeficiency and autoimmune diseases.[10] In macrophages, MST1/2 can regulate inflammatory responses.[11]
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Apoptosis: MST1/2 are stress-activated, pro-apoptotic kinases.[12][13] Upon cellular stress, such as from reactive oxygen species (ROS), MST1/2 can phosphorylate and activate the transcription factor Forkhead box O3 (FOXO3), leading to its nuclear translocation and the expression of pro-apoptotic genes.[12][13]
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Cell Cycle Control: MST1/2 contribute to cell cycle arrest by influencing the stability of cell cycle regulatory proteins.[14]
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Redox Homeostasis: MST1/2 can sense and respond to oxidative stress, playing a role in maintaining cellular redox balance.[4]
Quantitative Data and Protein Interactions
The function of MST1/2 is tightly regulated by their interactions with scaffold proteins, substrates, and inhibitors.
Table 1: Key Interacting Proteins of MST1/2
| Interacting Protein | Protein Class | Function of Interaction |
| MST1 (STK4), MST2 (STK3) | Kinase | Homodimerization and heterodimerization via SARAH domains, facilitating autophosphorylation and activation.[15] |
| SAV1 (WW45) | Scaffold Protein | Binds to MST1/2 via SARAH domains, acting as a scaffold to recruit LATS1/2 for phosphorylation.[1][9] |
| LATS1, LATS2 | Kinase (Substrate) | Major substrates of MST1/2. Phosphorylation by MST1/2 activates LATS1/2 kinase activity.[1][3] |
| MOB1A, MOB1B | Co-activator (Substrate) | Substrates of MST1/2. Phosphorylation enhances MOB1's ability to bind and co-activate LATS1/2.[9] |
| RASSF family (e.g., RASSF1A, RASSF5) | Scaffold/Tumor Suppressor | Bind to MST1/2 via SARAH domains, linking MST1/2 to upstream signals like Ras GTPases.[1][9] |
| FOXO3 | Transcription Factor (Substrate) | Phosphorylated by MST1/2 under oxidative stress, leading to its nuclear translocation and pro-apoptotic activity.[12][13] |
| Histone H2B | Histone Protein (Substrate) | Phosphorylated at Serine-14 by MST1 during apoptosis, contributing to chromatin condensation.[12] |
| STRIPAK complex | Phosphatase Complex | A negative regulator that dephosphorylates and inactivates MST1/2.[1] |
Table 2: Inhibitors of MST1/2 Kinase Activity
| Inhibitor | Type | IC₅₀ (MST1) | IC₅₀ (MST2) | Notes |
| XMU-MP-1 | Reversible, ATP-competitive | 77.1 nM | 38.1 nM | A selective inhibitor used to pharmacologically modulate the Hippo pathway and promote tissue regeneration.[16] |
Experimental Protocols
Studying the function of MST1/2 often involves assessing their kinase activity and identifying interacting partners. Below are foundational protocols for these key experiments.
Immunoprecipitation (IP) of Endogenous MST1/2
This protocol is for the isolation of native MST1/2 protein complexes from cell lysates.
A. Solutions and Reagents:
-
Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with 1 mM PMSF immediately before use.
-
Antibody: Specific primary antibody for MST1 (STK4) or MST2 (STK3).
-
Beads: Protein A or Protein G agarose/magnetic beads.
-
Wash Buffer: 1X Cell Lysis Buffer or PBS.
B. Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Rinse cell monolayer with ice-cold PBS.
-
Add ice-cold 1X Cell Lysis Buffer, incubate on ice for 5 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly on ice if necessary to shear DNA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 200-500 µg of protein lysate, add the recommended amount of primary antibody.
-
Incubate with gentle rocking for 2 hours to overnight at 4°C.
-
Add 20 µl of Protein A/G bead slurry and incubate with gentle rocking for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Aspirate the supernatant.
-
Wash the pellet 3-5 times with 500 µl of ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, the immunoprecipitated protein complex is ready for downstream analysis, such as Western blotting or a kinase assay.
-
In Vitro Kinase Assay for MST1/2
This protocol measures the ability of immunoprecipitated or recombinant MST1/2 to phosphorylate a substrate.
A. Solutions and Reagents:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂.
-
ATP: [γ-³²P]ATP and 10 mM cold ATP stock.
-
Substrate: Recombinant LATS1 or a generic substrate like Myelin Basic Protein (MBP).
-
IP Pellet: Immunoprecipitated MST1/2 complex on beads (from Protocol 3.1).
-
SDS Sample Buffer (3X): For terminating the reaction.
B. Procedure:
-
Prepare IP Pellet: Perform immunoprecipitation as described above. After the final wash, wash the pellet twice more with 1X Kinase Buffer.[17]
-
Set up Kinase Reaction:
-
Resuspend the washed bead pellet in 30 µl of 1X Kinase Buffer.
-
Add 5-10 µg of the desired substrate (e.g., recombinant LATS1).
-
To initiate the reaction, add 10 µl of ATP mix (containing 10 µCi of [γ-³²P]ATP and cold ATP to a final concentration of 50-100 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with occasional mixing.
-
Termination: Stop the reaction by adding 20 µl of 3X SDS Sample Buffer.[17]
-
Analysis:
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
After electrophoresis, dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
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Clinical Relevance and Therapeutic Potential
Given their central role as tumor suppressors, the inactivation of MST1/2 is frequently observed in various cancers, particularly liver cancer.[5] Loss of MST1/2 function leads to the hyperactivation of YAP/TAZ, driving uncontrolled cell proliferation and tumor development.[4][5] Therefore, strategies aimed at reactivating the Hippo pathway or inhibiting the downstream effectors YAP/TAZ are being actively explored for cancer therapy.
Conversely, in the context of regenerative medicine, transient inhibition of MST1/2 kinases has been shown to promote tissue repair and regeneration in preclinical models of intestinal and liver injury.[16] The small molecule inhibitor XMU-MP-1, by temporarily blocking MST1/2 activity, can stimulate cell proliferation, demonstrating the potential for targeted regenerative therapeutics.[16]
In immunology, mutations leading to loss of MST1 function are associated with a rare primary immunodeficiency syndrome, highlighting its critical, non-redundant role in human immune cell function.[15] This underscores the importance of MST1 as a potential target for modulating immune responses in autoimmune disorders.
Conclusion
MST1 and MST2 are master regulators of tissue growth and homeostasis, acting primarily through the Hippo signaling pathway. Their functions extend to critical areas such as immunity and cellular stress responses. A thorough understanding of their biochemical activity, protein-protein interactions, and intricate signaling networks is paramount for researchers in both basic science and drug development. The methodologies and data presented in this guide offer a comprehensive resource for the continued investigation of these vital kinases and their potential as therapeutic targets.
References
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- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
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- 5. pnas.org [pnas.org]
- 6. Hippo Kinases MST1/2 Regulate Immune Cell Functions in Cancer, Infection, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Protein Kinases of the Hippo Pathway: Regulation and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MST1/2 in inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. uniprot.org [uniprot.org]
- 13. STK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Stk4 serine/threonine kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. MST1/MST2 Protein Kinases: Regulation and Physiologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
